molecular formula C9H8O2S B7872096 Furan-2-yl(thiophen-2-yl)methanol

Furan-2-yl(thiophen-2-yl)methanol

Cat. No.: B7872096
M. Wt: 180.23 g/mol
InChI Key: ZKIRRJDVJPDXNE-UHFFFAOYSA-N
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Description

Furan-2-yl(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(thiophen-2-yl)methanol typically involves the coupling of furan and thiophene derivatives. One common method is the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), and nucleophilic substitution can be facilitated by bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-yl(thiophen-2-yl)methanal or Furan-2-yl(thiophen-2-yl)carboxylic acid.

    Reduction: Furan-2-yl(thiophen-2-yl)methane.

    Substitution: Halogenated derivatives of the parent compound.

Scientific Research Applications

Furan-2-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl(thiophen-2-yl)methanol involves its interaction with various molecular targets. The compound can participate in electron transfer reactions due to the presence of the furan and thiophene rings, which can stabilize charge transfer states. This property makes it useful in applications such as organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: Contains only the furan ring and lacks the thiophene moiety.

    Thiophen-2-ylmethanol: Contains only the thiophene ring and lacks the furan moiety.

    Furan-2-yl(thiophen-2-yl)ketone: Similar structure but with a ketone functional group instead of a hydroxyl group.

Uniqueness

Furan-2-yl(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and chemical properties. This dual-ring structure enhances its versatility in various chemical reactions and applications, making it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

furan-2-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRRJDVJPDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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